2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine
Description
2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine (CID 22308337) is a pyrimidine derivative with the molecular formula C₁₁H₁₆ClN₃. Its structure features a pyrimidine core substituted at the 2-position with chlorine and at the 4-position with a 3,3-dimethylpiperidin-1-yl group. The SMILES representation is CC1(CCCN(C1)C2=NC(=NC=C2)Cl)C, and its InChIKey is CBURTKTWKGUOHK-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-11(2)5-3-7-15(8-11)9-4-6-13-10(12)14-9/h4,6H,3,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBURTKTWKGUOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C2=NC(=NC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3,3-dimethylpiperidine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to 2-chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine have shown promise in targeting oncogenic drivers such as BCL6, which is linked to lymphoid malignancies. The optimization of such compounds has led to improved binding affinities and pharmacokinetic properties, making them suitable candidates for cancer treatment .
Table 1: Binding Affinities of Pyrimidine Derivatives
| Compound | Binding Affinity (nM) | Remarks |
|---|---|---|
| CCT365386 | ~10 | Significant improvement in potency |
| CCT373566 | Improved | Hydroxyl group enhances binding |
Neuropharmacology
The compound has been investigated for its potential as a central nervous system (CNS) agent. Its structural analogs have been shown to act on corticotropin-releasing factor (CRF) receptors, which are involved in stress response and anxiety disorders. This suggests that this compound may be explored for developing new treatments for anxiety and depression .
Protein Interaction Studies
The compound's ability to interact with specific proteins makes it valuable for studying protein dynamics and interactions within cellular pathways. Research indicates that compounds with similar structures can modulate the activity of protein kinases, which are crucial in signaling pathways related to cell growth and differentiation .
Targeted Drug Delivery Systems
Due to its favorable properties, this compound can be utilized in designing targeted drug delivery systems where it can serve as a ligand for attaching therapeutic agents to specific cell types, enhancing the efficacy of treatments while minimizing side effects.
Case Study 1: BCL6 Degradation
A study focused on the degradation of BCL6 demonstrated that derivatives of pyrimidines could induce significant degradation of this oncogenic protein in cancer cells. The research highlighted the importance of structural modifications, including the incorporation of piperidine groups, which enhanced cellular uptake and degradation efficacy .
Case Study 2: CRF Receptor Antagonism
In preclinical models, compounds related to this compound exhibited high brain penetration and oral bioavailability, making them promising candidates for treating disorders associated with CRF receptor dysregulation. These findings support further clinical exploration of these compounds in managing anxiety-related disorders .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-characterized, but it is believed to exert its effects through interactions with enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Structural and Electronic Differences
- Piperidine vs. Azetidine Hybrids : The 3,3-dimethylpiperidine group in the target compound introduces steric bulk and lipophilicity compared to the smaller azetidine-piperidine hybrid in CAS C₁₂H₁₇ClN₄ . The six-membered piperidine ring in the target compound may enhance conformational stability compared to the strained four-membered azetidine.
- Aromatic vs.
- Dimethylpiperidine vs.
Biological Activity
2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro group and a 3,3-dimethylpiperidine moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in various biological pathways. For instance, it acts on cholinesterases, which are crucial for neurotransmitter regulation in the nervous system .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Specifically, it has shown enhanced cytotoxicity compared to established chemotherapeutics .
- Antiviral Properties : Preliminary investigations suggest that it may inhibit viral replication, particularly against pathogens like SARS-CoV-2 and dengue virus by targeting specific viral proteins .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Therapy : A study involving FaDu hypopharyngeal tumor cells showed that the compound not only inhibited cell proliferation but also induced apoptosis more effectively than traditional agents like bleomycin. This suggests its potential as a novel anticancer drug .
- Alzheimer's Disease : Research has indicated that derivatives of this compound can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. The dual inhibition mechanism may provide a multi-targeted approach to treatment .
Q & A
Q. How can researchers optimize the synthesis of 2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine to improve yield and purity?
- Methodological Answer : Key steps involve nucleophilic substitution reactions, where 3,3-dimethylpiperidine reacts with a halogenated pyrimidine precursor. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly influence regioselectivity. For example, using polar aprotic solvents like DMF at 80–100°C enhances nucleophilic attack at the 4-position of the pyrimidine ring. Post-synthesis purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/heptane) resolves byproducts, as demonstrated in analogous pyrimidine syntheses . Monitoring with TLC or HPLC ensures intermediate stability and product homogeneity.
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms substitution patterns (e.g., SHELX software for refinement ).
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For instance, the chloro substituent at position 2 deshields adjacent protons, while the dimethylpiperidinyl group shows distinct methyl resonances at ~1.2–1.5 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 253.12) and fragmentation patterns .
Q. How do electronic effects of substituents influence the reactivity of the pyrimidine core?
- Methodological Answer : The electron-withdrawing chloro group at position 2 activates the pyrimidine ring for nucleophilic substitution at position 4. Computational studies (e.g., DFT calculations) predict charge distribution, guiding modifications. For example, steric hindrance from the 3,3-dimethylpiperidinyl group may reduce reactivity compared to smaller substituents, as seen in analogous compounds .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or radioactive ATP-binding assays. Structural analogs like 2-chloro-4-(tetrahydro-2H-pyran-4-yl)pyrimidines show kinase inhibitory activity via competitive binding .
- Molecular docking : Compare binding poses with co-crystallized kinase inhibitors (e.g., PDB entries) to identify key interactions (e.g., hydrogen bonds with hinge regions) .
- Cellular assays : Measure IC values in cancer cell lines (e.g., MTT assays) and correlate with pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Substituent variation : Replace the dimethylpiperidinyl group with bicyclic amines (e.g., tetrahydroisoquinoline) to modulate steric/electronic profiles. For example, 2-chloro-4-(2-methylimidazol-1-yl)pyrimidine exhibits altered collision cross-sections (CCS) in mass spectrometry, reflecting conformational changes .
- Isosteric replacements : Substitute chlorine with fluorine to reduce toxicity while maintaining reactivity, as observed in 5-fluoropyrimidine derivatives .
- Pharmacophore mapping : Overlay derivatives with known inhibitors (e.g., gefitinib) to identify conserved interaction motifs .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Batch-to-batch variability : Validate purity (>98% by HPLC) and stereochemical consistency (e.g., chiral chromatography for enantiomers) .
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell lines .
- Meta-analysis : Compare data from orthogonal techniques (e.g., SPR vs. ITC for binding affinity) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
